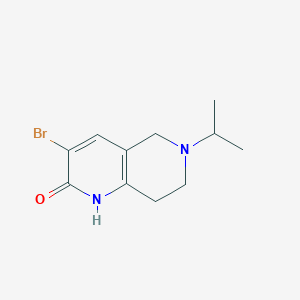
3-Bromo-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-溴-6-异丙基-5,6,7,8-四氢-1,6-萘啶-2(1H)-酮是一种合成有机化合物,属于萘啶类化合物。
准备方法
合成路线和反应条件
3-溴-6-异丙基-5,6,7,8-四氢-1,6-萘啶-2(1H)-酮的合成通常涉及多步有机反应。一种常见的方法可能包括:
起始原料: 合成可能从合适的萘啶前体开始。
溴化: 在受控条件下使用溴化剂(如N-溴代丁二酰亚胺 (NBS))可以实现溴原子在3位的引入。
异丙基化: 在碱存在下,可以使用异丙基卤代烃通过烷基化反应引入异丙基。
环化: 四氢-1,6-萘啶-2(1H)-酮环结构的形成可能涉及在酸性或碱性条件下的环化反应。
工业生产方法
此类化合物的工业生产方法通常涉及优化合成路线以最大限度地提高收率和纯度。这可能包括使用连续流动反应器、先进的纯化技术以及可扩展的反应条件。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应形成各种氧化衍生物。
还原: 还原反应可用于修饰官能团,可能导致不同的类似物。
取代: 3位的溴原子可以被其他亲核试剂取代,从而导致各种取代衍生物。
常用试剂和条件
氧化剂: 高锰酸钾 (KMnO4)、过氧化氢 (H2O2)。
还原剂: 硼氢化钠 (NaBH4)、氢化锂铝 (LiAlH4)。
取代试剂: 亲核试剂,如胺、硫醇或醇盐。
主要产物
由这些反应形成的主要产物取决于所用试剂和条件。例如,取代反应可以产生具有不同官能团的多种衍生物。
科学研究应用
化学: 用作合成更复杂分子的构件。
生物学: 研究其潜在的生物活性,如抗菌或抗癌特性。
医学: 研究其潜在的治疗应用。
工业: 用于新材料的开发或作为化学制造中的中间体。
作用机制
3-溴-6-异丙基-5,6,7,8-四氢-1,6-萘啶-2(1H)-酮的作用机制取决于其特定的生物靶标。它可能与酶、受体或其他分子靶标相互作用,从而导致各种生物效应。需要详细研究才能阐明所涉及的确切途径。
相似化合物的比较
类似化合物
6-异丙基-5,6,7,8-四氢-1,6-萘啶-2(1H)-酮: 在3位缺少溴原子。
3-溴-5,6,7,8-四氢-1,6-萘啶-2(1H)-酮: 在6位缺少异丙基。
独特性
3位存在溴原子和6位存在异丙基可能会赋予 3-溴-6-异丙基-5,6,7,8-四氢-1,6-萘啶-2(1H)-酮独特的化学和生物特性,使其与其他类似化合物区分开来。
生物活性
3-Bromo-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing various studies and findings related to its pharmacological effects.
- Molecular Formula : C15H18BrN3O
- Molecular Weight : 394.1769 g/mol
- CAS Number : 766525-62-6
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds structurally similar to this compound. For instance, certain derivatives have shown significant inhibition against HIV-1 integrase with IC50 values in the low micromolar range. The influence of N-substituents on inhibition and antiviral activity has been particularly noted, suggesting that modifications can enhance efficacy against viral targets .
Inhibition of Cyclin-dependent Kinases (CDKs)
Another area of research focuses on the inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Compounds similar to this compound have demonstrated potent inhibitory activity against CDK2 and CDK9. For example, some derivatives exhibited IC50 values as low as 0.36 µM against CDK2 . This suggests potential applications in cancer therapy by targeting cell proliferation pathways.
Structure-Activity Relationship (SAR)
The biological activity of naphthyridine derivatives often depends on their structural features. Modifications at specific positions can significantly alter their pharmacological profiles. For instance:
- Bromination at the 3-position appears to enhance antiviral activity.
- Isopropyl substitution at the 6-position contributes to improved selectivity towards CDK inhibition.
Study 1: Antiviral Efficacy
In a controlled study examining various naphthyridine derivatives for HIV inhibition, compounds with bromine substitutions showed enhanced activity compared to their non-brominated counterparts. The study concluded that the presence of a bromine atom at the 3-position was critical for maintaining high antiviral efficacy .
Study 2: CDK Inhibition
A series of naphthyridine analogs were tested for their ability to inhibit CDK2 and CDK9 in vitro. The results indicated that modifications leading to increased lipophilicity correlated with higher inhibitory potency. Notably, one compound demonstrated a selectivity index of over 200-fold for CDK2 compared to CDK9 .
Data Table: Summary of Biological Activities
属性
分子式 |
C11H15BrN2O |
|---|---|
分子量 |
271.15 g/mol |
IUPAC 名称 |
3-bromo-6-propan-2-yl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C11H15BrN2O/c1-7(2)14-4-3-10-8(6-14)5-9(12)11(15)13-10/h5,7H,3-4,6H2,1-2H3,(H,13,15) |
InChI 键 |
NBKYGETUZBQUNS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCC2=C(C1)C=C(C(=O)N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















